Cas no 2127-10-8 (2,2'-Dithiobis(5-nitropyridine))

2,2'-Dithiobis(5-nitropyridine) is a disulfide-based organic compound featuring a nitro-substituted pyridine structure. Its key advantages include its role as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of heterocyclic compounds. The presence of both disulfide and nitro functional groups enhances its reactivity, making it useful for applications in pharmaceuticals, agrochemicals, and materials science. The compound exhibits stability under controlled conditions, ensuring reliable performance in synthetic processes. Its well-defined molecular structure allows for precise modifications, facilitating the development of specialized derivatives for research and industrial applications.
2,2'-Dithiobis(5-nitropyridine) structure
2127-10-8 structure
Product name:2,2'-Dithiobis(5-nitropyridine)
CAS No:2127-10-8
MF:C10H6N4O4S2
MW:310.309038639069
MDL:MFCD00006453
CID:267297
PubChem ID:24849723

2,2'-Dithiobis(5-nitropyridine) Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(5-nitropyridin-2-yl)disulfane
    • 2,2'-Dithiobis(5-nitropyridine)
    • 2,2'-DIMETHYL-4,4'-BIPHENYLDIOL
    • 5,5'-dinitro-2,2'-dithiodipyridine
    • 5-nitro-pyridin-2-yl disulphide
    • Bis(5-nitro-2-pyridyl) disulfide
    • Bis(5-nitro-2-pyridyl) disulfide,DTNP
    • bis(5-nitro-pyridin-2-yl)-disulfide
    • DTNP
    • EINECS 218-344-7
    • NSC 149336
    • NSC 677436
    • MFCD00006453
    • Pyridine,2'-dithiobis[5-nitro-
    • 2127-10-8
    • 5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine
    • NSC-677436
    • 5-Nitro-2-[(5-nitro-2-pyridinyl)disulfanyl]pyridine #
    • SCHEMBL25358
    • AI3-62509
    • Pyridine, 2,2'-dithiobis*5-nitro-
    • BP-23824
    • D2222
    • DTXSID00175520
    • 5,5'-Dinitro-2,2'-dipyridyl disulfide
    • 5-21-02-00066 (Beilstein Handbook Reference)
    • 2,2'-disulfanediylbis(5-nitropyridine)
    • NSC-149336
    • E78124
    • CHEMBL120580
    • 5-Nitro-2-(5-nitropyridin-2-yl)disulfanyl-pyridine
    • 2,2'-dithiobis(5-nitro-pyridine)
    • NSC677436
    • 5-nitro-2-[(5-nitro-2-pyridyl)disulfanyl]pyridine
    • J-013966
    • 5,2'-dipyridyl disulfide
    • Pyridine, 2,2'-dithiobis[5-nitro-
    • BRN 0305413
    • AS-63460
    • PYRIDINE, 2,2'-DITHIOBIS(5-NITRO-
    • NSC149336
    • AKOS015833310
    • 2,2'-Dithio-bis(5-nitropyridine)
    • NS00045666
    • 2,2'-Dithiobis(5-nitropyridine), 96%
    • InChI=1/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6
    • 2,2'-Dithiobis[5-nitropyridine]
    • 2,2 inverted exclamation marka-Dithiobis(5-nitropyridine)
    • DTBNP
    • DB-045526
    • 2,2-DNP
    • DTXCID4098011
    • MDL: MFCD00006453
    • Inchi: InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H
    • InChI Key: ROUFCTKIILEETD-UHFFFAOYSA-N
    • SMILES: C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 309.98300
  • Monoisotopic Mass: 309.983046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 112

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.65±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 155-157 °C (lit.)
  • Boiling Point: 139°C (rough estimate)
  • Flash Point: 264.8°C
  • Refractive Index: 1.6000 (estimate)
  • Solubility: Almost insoluble (0.017 g/l) (25 º C),
  • PSA: 168.02000
  • LogP: 4.13880
  • Solubility: Not determined

2,2'-Dithiobis(5-nitropyridine) Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S36/37/39
  • RTECS:UT2964000
  • Hazardous Material Identification: Xi
  • Storage Condition:Store in cold storage.
  • Risk Phrases:R36/37/38

2,2'-Dithiobis(5-nitropyridine) Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,2'-Dithiobis(5-nitropyridine) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR902011-5g
2,2'-Dithiobis(5-nitropyridine)
2127-10-8 98%
5g
£145.00 2025-02-20
Apollo Scientific
OR902011-1g
2,2'-Dithiobis(5-nitropyridine)
2127-10-8 98%
1g
£49.00 2025-02-20
TRC
D065575-2000mg
2,2'-Dithiobis(5-nitropyridine)
2127-10-8
2g
$ 325.00 2022-06-06
Chemenu
CM172585-5g
1,2-bis(5-nitropyridin-2-yl)disulfane
2127-10-8 95%
5g
$184 2023-01-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024559-1g
2,2'-Dithiobis(5-nitropyridine)
2127-10-8 98%
1g
¥671 2024-05-25
Alichem
A029188723-10g
1,2-Bis(5-nitropyridin-2-yl)disulfane
2127-10-8 95%
10g
$427.68 2023-09-02
Fluorochem
068526-25g
2,2'-Dithiobis(5-nitropyridine)
2127-10-8 97%
25g
£550.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D106537-1g
2,2'-Dithiobis(5-nitropyridine)
2127-10-8 97%
1g
¥999.90 2023-09-03
Aaron
AR003E19-10g
1,2-Bis(5-nitropyridin-2-yl)disulfane
2127-10-8 96%
10g
$226.00 2025-01-22
Aaron
AR003E19-1g
1,2-Bis(5-nitropyridin-2-yl)disulfane
2127-10-8 96%
1g
$39.00 2025-01-22

Additional information on 2,2'-Dithiobis(5-nitropyridine)

Applications and Advancements in the Use of 2,2'-Dithiobis(5-nitropyridine) (CAS No. 2127-10-8)

2,2'-Dithiobis(5-nitropyridine), identified by its Chemical Abstracts Service registry number CAS No. 2127-10-8, is a symmetric disulfide compound derived from 5-nitropyridine units linked via a sulfur bridge. Its molecular structure consists of two 5-nitropyridine rings connected by a dithio group (-S-S-), resulting in a unique combination of redox-active sulfur centers and nitroaromatic substituents. This compound exhibits distinctive chemical properties, including strong electron-withdrawing nitro groups and redox reactivity due to the disulfide moiety, which have positioned it as an important tool in various scientific disciplines.

In recent years, DTNP has gained significant attention in drug discovery pipelines for its role as an intermediate in the synthesis of bioactive molecules. Researchers at the University of Cambridge demonstrated its utility in constructing heterocyclic frameworks critical for targeting protein-protein interactions (PPIs), a challenging area in medicinal chemistry. The compound's ability to form stable covalent linkages under mild conditions facilitates the creation of peptidomimetic compounds that disrupt oncogenic signaling pathways without inducing off-target effects. A 2023 study published in Nature Communications highlighted its application in synthesizing inhibitors against bromodomain-containing proteins, which are implicated in cancer progression and inflammatory diseases.

The nitro group's electron-withdrawing nature enhances the compound's reactivity with thiols, making it indispensable in analytical chemistry applications. A groundbreaking 2024 paper from Stanford University introduced a novel DTNP-based fluorescent sensor system capable of detecting nanomolar concentrations of cysteine residues in biological fluids. This advancement leverages the thiol-induced reduction of disulfide bonds to trigger fluorescence emission, offering real-time monitoring capabilities for proteomic studies. The system's specificity was further improved through conjugation with aptamer sequences tailored to recognize particular protein epitopes.

In the realm of materials science, DTNP has emerged as a key component for developing advanced bioconjugates. Scientists at MIT recently reported its use as a crosslinking agent for fabricating stimuli-responsive hydrogels that exhibit pH-dependent swelling behavior. The dual nitro groups provide electrostatic interactions with polyelectrolyte matrices while the disulfide bridge enables reversible covalent bonding under redox conditions. This dual functionality was exploited to create injectable hydrogels for localized drug delivery systems that release therapeutic agents specifically when exposed to tumor microenvironment conditions.

Synthetic methodologies involving DTNP have seen notable innovations driven by green chemistry principles. A team from ETH Zurich developed an environmentally benign synthesis route using microwave-assisted protocols and recyclable ionic liquids as solvents. This approach reduced reaction times by over 60% compared to traditional methods while achieving >98% purity without chromatographic purification steps. The optimized protocol minimizes waste generation by employing stoichiometric quantities of sodium hydrosulfite as the reducing agent.

Biochemical applications continue to expand with recent studies exploring DTNP's role in enzyme activity modulation. Researchers at Tokyo Institute of Technology demonstrated that DTNP can reversibly inhibit serine proteases through selective covalent modification of active site cysteine residues without affecting unrelated enzymes. This mechanism offers potential advantages over irreversible inhibitors by allowing controlled enzyme reactivation through redox cycling—a critical feature for diagnostic applications requiring dynamic enzyme regulation.

In structural biology research, DTNP has been utilized as a bifunctional labeling reagent for proximity-based assays. A collaborative study between Harvard Medical School and Max Planck Institute showed that DTNP-biotin conjugates enable precise mapping of protein-protein interaction interfaces at submicron resolution using super-resolution microscopy techniques such as STED imaging. The thiol-reactive disulfide handles allow site-specific attachment while maintaining structural integrity during sample preparation.

The compound's photochemical properties are being investigated for next-generation optogenetic tools. A 2024 publication from UC Berkeley described DTNP derivatives with photo-switchable disulfide bonds activated by near-infrared light wavelengths (750–900 nm). These light-responsive versions enable spatially controlled crosslinking reactions within living cells, providing unprecedented temporal resolution for studying dynamic cellular processes like vesicle trafficking and signal transduction pathways.

Cryogenic electron microscopy (cryo-EM) studies have revealed new insights into DTNP's molecular interactions with biological targets. Structural biologists at the Francis Crick Institute used cryo-EM to resolve atomic-level details of DTNP binding to thioredoxin reductase enzymes, identifying novel allosteric binding pockets that could be exploited for designing more selective inhibitors targeting metabolic pathways associated with neurodegenerative diseases.

Surface-enhanced Raman spectroscopy (SERS) applications have seen enhanced performance using DTNP-functionalized substrates according to recent work from Caltech researchers. By attaching DTNP molecules onto gold nanoparticle arrays via click chemistry approaches, they achieved signal amplification factors exceeding conventional substrates by three orders of magnitude while maintaining excellent reproducibility across multiple samples.

In enzymology research, DTNP has become a standard substrate for quantifying glutathione transferase (GST) activity levels under physiological conditions according to studies published in JACS. Its unique oxidation-reduction profile allows precise kinetic analysis through UV-vis spectroscopy monitoring at 343 nm wavelength—this methodological improvement has streamlined high-throughput screening processes for GST modulators used in detoxification pathway studies.

Nanotechnology applications are expanding rapidly with recent reports on DTNP-functionalized quantum dots (QDs). Researchers at Nanyang Technological University demonstrated that attaching DTNP groups onto CdSe/ZnS QDs significantly improves their biocompatibility while enabling targeted delivery through thiol-mediated interactions with cell membranes—a breakthrough validated through live-cell imaging experiments showing minimal cytotoxicity even at high QD concentrations.

Bioanalytical chemistry continues to benefit from DTNP's unique properties with new developments reported this year involving its use as an electrochemical probe material. A collaborative study between Seoul National University and Oxford researchers created carbon nanotube-based biosensors functionalized with DTNP-modified oligonucleotides exhibiting sub-femtomolar detection limits for heavy metal ions like Pb²⁺ and Cd²⁺—a critical advancement given increasing environmental concerns about trace metal contamination.

In organic synthesis optimization strategies involving CAS No 2127-10-8, chemists at EPFL have developed machine learning models predicting optimal reaction conditions based on molecular descriptors related to both nitro groups and disulfide bridges' electronic characteristics—the resulting algorithms reduced experimental trial-and-error phases by approximately 40% compared to conventional methods.

New pharmacokinetic studies published this year reveal unexpected metabolic pathways when using certain DTNP-derived compounds as prodrugs delivery vehicles—researchers at Weill Cornell Medicine identified phase II conjugation mechanisms involving glutathione adduct formation followed by enzymatic cleavage releasing active drug payloads specifically within target tissues like inflamed joints or tumor microenvironments.

Biomaterial characterization techniques involving X-ray photoelectron spectroscopy (XPS) have clarified surface composition changes when incorporating this compound into polymer matrices—analysis conducted at ETH Zurich showed that sulfur-to-nitrogen atomic ratios remain stable up to temperatures exceeding 150°C under vacuum conditions suggesting promising thermal stability profiles suitable for biomedical implants fabrication processes requiring post-synthesis sterilization procedures.

Liquid chromatography-mass spectrometry (LC-MS) methodological advancements now allow precise quantification down to picogram levels using derivatization strategies involving this compound—recent publications from Scripps Research Institute describe tandem mass spectrometry protocols where dithiopyridine groups serve as characteristic fragmentation markers enabling unambiguous identification even among complex biological matrices such as plasma or urine samples collected during clinical trials.

Nanostructured drug carriers modified with this compound exhibit enhanced permeability retention effects according to preclinical data from Johns Hopkins University—surface functionalization via thiol-Michael addition reactions resulted in sustained release profiles lasting up to two weeks when loaded with paclitaxel analogs demonstrating improved efficacy compared conventional formulations against triple-negative breast cancer xenograft models without increasing systemic toxicity indices measured through hematology assays and organ histology examinations.

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